molecular formula C12H20O3 B13957370 Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester CAS No. 55443-08-8

Cyclopentanecarboxylic acid, 2-oxo-1-pentyl-, methyl ester

Cat. No.: B13957370
CAS No.: 55443-08-8
M. Wt: 212.28 g/mol
InChI Key: BRMCOKJTFZKQJK-UHFFFAOYSA-N
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Description

Methyl 2-oxo-1-pentylcyclopentanecarboxylate is an organic compound with the molecular formula C12H20O3. It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of a pentyl group and a methyl ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-1-pentylcyclopentanecarboxylate typically involves the esterification of 2-oxo-1-pentylcyclopentanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-oxo-1-pentylcyclopentanecarboxylate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-1-pentylcyclopentanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-oxo-1-pentylcyclopentanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-1-pentylcyclopentanecarboxylate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. The pathways involved depend on the specific enzyme and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxocyclopentanecarboxylate: A similar compound with a shorter alkyl chain.

    Ethyl 2-oxocyclopentanecarboxylate: An ester derivative with an ethyl group instead of a methyl group.

    Methyl 2-oxocyclohexanecarboxylate: A similar compound with a six-membered ring instead of a five-membered ring.

Uniqueness

Methyl 2-oxo-1-pentylcyclopentanecarboxylate is unique due to its longer pentyl chain, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

CAS No.

55443-08-8

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 2-oxo-1-pentylcyclopentane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-3-4-5-8-12(11(14)15-2)9-6-7-10(12)13/h3-9H2,1-2H3

InChI Key

BRMCOKJTFZKQJK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(CCCC1=O)C(=O)OC

Origin of Product

United States

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